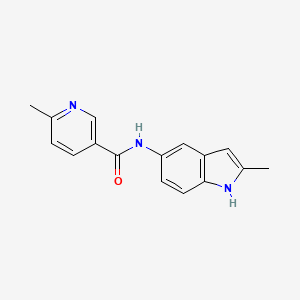
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide, also known as MI-503, is a novel small molecule inhibitor that has been recently discovered. It is a potent and selective inhibitor of the Menin-MLL interaction, which is a key protein-protein interaction that plays a crucial role in the development of acute leukemia.
Mechanism of Action
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide inhibits the Menin-MLL interaction, which disrupts the recruitment of MLL to target genes and leads to a decrease in gene expression. This ultimately results in the inhibition of cell proliferation and induction of apoptosis in leukemia cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in leukemia cells through the activation of caspase-3 and caspase-9. It also leads to the downregulation of key genes involved in leukemia cell proliferation and survival, such as HOXA9 and MEIS1. In addition, this compound has been shown to inhibit the growth of leukemia cells in xenograft models.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide is its selectivity for the Menin-MLL interaction, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it challenging to use in certain experiments. In addition, this compound is not effective against all types of leukemia, which limits its potential use as a broad-spectrum anti-cancer agent.
Future Directions
Future research on 6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide could focus on identifying potential combination therapies that could enhance its efficacy against leukemia and other types of cancer. In addition, further studies could investigate the potential use of this compound in combination with other targeted therapies, such as tyrosine kinase inhibitors. Finally, the development of more potent and soluble analogs of this compound could expand its potential use as a therapeutic agent.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy against leukemia and other types of cancer. Its selectivity for the Menin-MLL interaction makes it a potentially valuable tool for studying the role of this interaction in cancer development. However, further research is needed to fully understand its mechanism of action and potential applications in cancer therapy.
Synthesis Methods
The synthesis of 6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide involves the condensation of 2-methyl-1H-indole-5-carboxylic acid with 6-methyl-3-pyridinecarboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield this compound.
Scientific Research Applications
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines in vitro and in vivo. This compound has also been tested in preclinical models of other types of cancer, including prostate cancer and neuroblastoma.
Properties
IUPAC Name |
6-methyl-N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-3-4-12(9-17-10)16(20)19-14-5-6-15-13(8-14)7-11(2)18-15/h3-9,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESIJNVHMXNYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
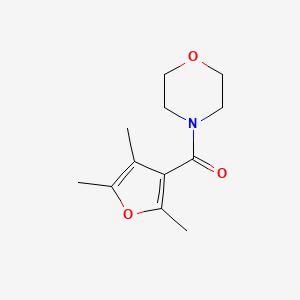

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)

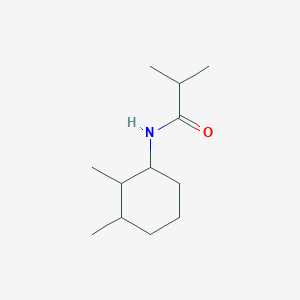
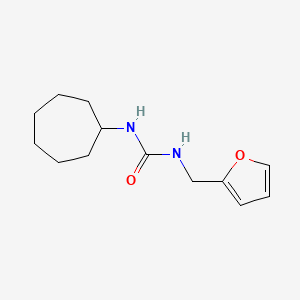
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
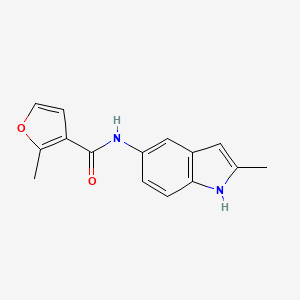

![N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)
